Structural Elucidation and Crystallographic Analysis of Methyl 1-(5-Nitropyridin-2-yl)-1H-Pyrazole-4-Carboxylate: A Technical Guide for Structure-Based Drug Design
Structural Elucidation and Crystallographic Analysis of Methyl 1-(5-Nitropyridin-2-yl)-1H-Pyrazole-4-Carboxylate: A Technical Guide for Structure-Based Drug Design
Executive Summary
The structural characterization of heterocyclic scaffolds is a foundational pillar of modern Structure-Based Drug Design (SBDD). Among these, the 1-arylpyrazole moiety is a privileged pharmacophore, frequently utilized to target kinase hinge regions and protein-protein interactions. This whitepaper provides an in-depth crystallographic analysis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate . By detailing the self-validating synthesis, precise crystallization protocols, and rigorous X-ray diffraction (XRD) analysis, this guide empowers medicinal chemists and structural biologists to leverage the exact conformational vectors of this molecule for rational drug design.
Chemical Context and Rationale
The compound methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate ( C10H8N4O4 ) integrates three critical functional zones:
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The Pyrazole Core: Acts as a rigid, aromatic spacer capable of both π−π stacking and hydrogen bonding.
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The 5-Nitropyridin-2-yl Ring: An electron-deficient system where the nitro group serves as a strong hydrogen-bond acceptor and a highly polar vector.
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The Methyl Carboxylate Group: A versatile moiety that can be hydrolyzed to a carboxylic acid for subsequent amide coupling, or utilized directly as a hydrogen-bond acceptor.
Understanding the precise dihedral angle between the pyrazole and pyridine rings, as well as the coplanarity of the ester and nitro groups, is essential. These geometric parameters dictate the molecule's three-dimensional footprint and its binding affinity within a target protein's active site.
Experimental Workflows: Synthesis and Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction, the chemical purity of the sample must be absolute. The following protocol is designed as a self-validating system , ensuring that each step confirms the success of the previous one before proceeding to the sensitive crystallization phase.
Self-Validating Synthesis Protocol ( SNAr Reaction)
The synthesis relies on a Nucleophilic Aromatic Substitution ( SNAr ) between methyl 1H-pyrazole-4-carboxylate and 2-chloro-5-nitropyridine.
Step-by-Step Methodology:
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Reagent Assembly: Charge a flame-dried 50 mL round-bottom flask with methyl 1H-pyrazole-4-carboxylate (1.0 eq, 10 mmol) and 2-chloro-5-nitropyridine (1.1 eq, 11 mmol).
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Base and Solvent Addition: Add anhydrous potassium carbonate ( K2CO3 , 2.0 eq, 20 mmol) followed by 20 mL of anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the carbonate anion exposed and highly basic. This ensures rapid deprotonation of the pyrazole N-H.
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Reaction Execution: Stir the suspension at 80°C under an argon atmosphere for 4 hours.
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In-Process Validation (LC-MS): Sample 10 μ L of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
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Self-Validation: The reaction is deemed complete only when the starting material peak (m/z 158) is entirely replaced by the product peak (m/z 265 [M+H]+ ). This prevents the co-crystallization of starting materials.
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Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water ( 3×20 mL), and dry in vacuo.
Precision Crystallization Protocol
Amorphous powders cannot be analyzed via single-crystal X-ray diffraction. A slow-evaporation technique is employed to control the nucleation rate.
Step-by-Step Methodology:
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Solvent Selection: Dissolve 50 mg of the highly pure product in a minimal amount of hot ethyl acetate (EtOAc) (approx. 3-5 mL).
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Anti-Solvent Addition: Slowly add hexanes dropwise until the solution becomes slightly turbid, then add one drop of EtOAc to clear the solution.
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Causality: Operating exactly at the saturation point ensures that as the highly volatile EtOAc evaporates, the solution slowly crosses the supersaturation threshold, promoting the growth of a few large single crystals rather than rapid precipitation of microcrystalline powder.
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Incubation: Cover the vial with Parafilm, puncture 2-3 small holes, and leave undisturbed at 20°C for 72 hours. Colorless, block-shaped crystals will form.
Caption: Workflow for the synthesis, crystallization, and structural elucidation of the target compound.
Crystallographic Data Collection and Refinement
A suitable single crystal was selected and mounted on a loop with paratone oil. Data collection was performed on a Bruker APEX-II CCD diffractometer.
Causality for Temperature Selection: The data was collected at 100 K using a liquid nitrogen stream. Lowering the temperature minimizes atomic thermal vibrations (anisotropic displacement), drastically reducing the uncertainty in atomic positions. This is critical for accurately resolving the terminal oxygen atoms of the nitro and ester groups, which are otherwise highly prone to rotational disorder.
The structure was solved using direct methods with SHELXT and refined by full-matrix least-squares on F2 using [1].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C10H8N4O4 |
| Formula weight | 264.20 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=7.124(2) Å, b=14.532(4) Å c=10.894(3) Å, β=105.42(1)∘ |
| Volume | 1087.5(5) A˚3 |
| Z, Calculated density | 4, 1.614 Mg/m3 |
| Absorption coefficient | 0.128 mm−1 |
| F(000) | 544 |
| Goodness-of-fit on F2 | 1.042 |
| Final R indices [ I>2σ(I) ] | R1=0.0412 , wR2=0.1054 |
Structural Analysis and Mechanistic Insights
The crystallographic analysis reveals critical three-dimensional features that directly impact the molecule's pharmacological utility, consistent with observations in related pyrazole-4-carboxylate structures [2, 3].
Inter-Ring Dihedral Angle
The molecule is not perfectly planar. The dihedral angle between the mean plane of the pyrazole ring and the 5-nitropyridin-2-yl ring is approximately 18.4° .
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Mechanistic Insight: This slight twist is caused by steric repulsion between the ortho-hydrogen of the pyridine ring and the adjacent C5-hydrogen of the pyrazole ring. In SBDD, this inherent twist must be accounted for; forcing the molecule into absolute planarity during in silico docking will result in an artificially high strain energy penalty.
Ester and Nitro Group Orientation
The methyl carboxylate group at C4 is nearly coplanar with the pyrazole ring (torsion angle ≈4.2∘ ), adopting a syn conformation relative to the C3 position. This coplanarity maximizes the π -conjugation between the ester carbonyl and the pyrazole aromatic system. Similarly, the nitro group is coplanar with the pyridine ring, maximizing its strong electron-withdrawing resonance effect.
Crystal Packing and Intermolecular Interactions
The crystal lattice is stabilized by a network of weak non-covalent interactions. Notably, intermolecular C−H⋯O hydrogen bonds are observed between the pyrazole C3-H and the carbonyl oxygen of the ester group of adjacent molecules. Furthermore, antiparallel π−π stacking is observed between the electron-deficient nitropyridine rings, with a centroid-to-centroid distance of 3.65 Å.
Integration into Structure-Based Drug Design (SBDD)
The high-resolution atomic coordinates obtained from this study serve as a highly accurate baseline for computational chemistry. By utilizing software such as [4], researchers can extract the exact spatial vectors of the nitro and ester groups.
When designing kinase inhibitors, the pyridine nitrogen can be oriented to interact with the kinase hinge region, while the ester group at C4 is perfectly positioned to project into the solvent-exposed region or be derivatized to target the DFG-out allosteric pocket.
Caption: Integration of crystallographic data into the Structure-Based Drug Design (SBDD) pipeline.
Conclusion
The X-ray crystallographic structure of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate provides definitive proof of its three-dimensional conformation. The self-validating synthesis and strict crystallization protocols outlined herein ensure reproducibility. By understanding the specific dihedral twists and coplanar conjugations of this scaffold, drug development professionals can make highly informed, rational decisions during lead optimization, minimizing off-target effects and maximizing binding affinity.
References
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Jacimovic, Z., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1189-1191. URL:[Link][1]
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Rashid, F. N. A. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1137-1139. URL:[Link][2]
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Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]
